molecular formula C21H15F3N2O6S B11141433 N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide

N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide

Cat. No.: B11141433
M. Wt: 480.4 g/mol
InChI Key: KLXIRKBCLOAHQU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide is a complex organic compound that features a combination of methoxy, nitro, trifluoromethyl, and sulfonyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Sodium methoxide, methyl iodide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s binding affinity to its targets due to its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide is unique due to the presence of both nitro and sulfonyl groups, which are not commonly found together in similar compounds

Properties

Molecular Formula

C21H15F3N2O6S

Molecular Weight

480.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]sulfonylbenzamide

InChI

InChI=1S/C21H15F3N2O6S/c1-32-16-11-9-15(10-12-16)25(20(27)18-7-2-3-8-19(18)26(28)29)33(30,31)17-6-4-5-14(13-17)21(22,23)24/h2-13H,1H3

InChI Key

KLXIRKBCLOAHQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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